Enhanced Enantioselectivity in Pd-Catalyzed C–H Arylation Relative to Cyclopentyl Ketone Analogs
In Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation reactions using a chiral transient directing group, cyclobutyl ketones achieve enantiomeric ratios (er) of 96:4 to 98:2. By contrast, cyclopentyl ketones under identical conditions exhibit substantially lower enantioselectivities, and the enantioselectivity cannot be reversed by varying the silver salt additive [1].
| Evidence Dimension | Enantioselectivity in C–H arylation (enantiomeric ratio, er) |
|---|---|
| Target Compound Data | 96:4 to 98:2 er (cyclobutyl ketones, 6a–h) |
| Comparator Or Baseline | Cyclopentyl ketones (6j); lower enantioselectivities observed |
| Quantified Difference | Cyclobutyl ketones achieve ≥96:4 er; cyclopentyl ketones show reduced enantioselectivity (specific er values not reported but described as 'lower') |
| Conditions | Pd(OAc)₂ (10 mol%), chiral TDG3 (30 mol%), L12 pyridone ligand (40 mol%), Ag₃PO₄ or AgTFA, HFIP, 100 °C, 24 h |
Why This Matters
For procurement decisions in asymmetric synthesis, cyclobutyl ketones offer a reliable platform for achieving high enantiomeric purity that cyclopentyl analogs cannot match under comparable conditions.
- [1] Chen YQ, et al. Pd(II)-Catalyzed Enantioselective C(sp3)−H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angew Chem Int Ed Engl. 2020;59(24):9594-9600. doi:10.1002/anie.202000532. View Source
